Cas no 2229688-10-0 (1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)

1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine structure
2229688-10-0 structure
商品名:1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine
CAS番号:2229688-10-0
MF:C15H21N
メガワット:215.33394408226
CID:5877918
PubChem ID:165681184

1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine
    • [1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
    • 2229688-10-0
    • EN300-1879492
    • インチ: 1S/C15H21N/c1-13(11-14-7-3-2-4-8-14)15(12-16)9-5-6-10-15/h2-4,7-8,11H,5-6,9-10,12,16H2,1H3/b13-11-
    • InChIKey: VRVUDJBNOLMQSG-QBFSEMIESA-N
    • ほほえんだ: NCC1(/C(=C\C2C=CC=CC=2)/C)CCCC1

計算された属性

  • せいみつぶんしりょう: 215.167399674g/mol
  • どういたいしつりょう: 215.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26Ų

1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1879492-0.05g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
0.05g
$768.0 2023-09-18
Enamine
EN300-1879492-1.0g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
1g
$914.0 2023-06-01
Enamine
EN300-1879492-5.0g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
5g
$2650.0 2023-06-01
Enamine
EN300-1879492-0.25g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
0.25g
$840.0 2023-09-18
Enamine
EN300-1879492-0.1g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
0.1g
$804.0 2023-09-18
Enamine
EN300-1879492-10g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
10g
$3929.0 2023-09-18
Enamine
EN300-1879492-0.5g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
0.5g
$877.0 2023-09-18
Enamine
EN300-1879492-2.5g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
2.5g
$1791.0 2023-09-18
Enamine
EN300-1879492-5g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
5g
$2650.0 2023-09-18
Enamine
EN300-1879492-10.0g
[1-(1-phenylprop-1-en-2-yl)cyclopentyl]methanamine
2229688-10-0
10g
$3929.0 2023-06-01

1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine 関連文献

1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamineに関する追加情報

Introduction to 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine (CAS No. 2229688-10-0)

1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine, with the CAS number 2229688-10-0, is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl ring and a substituted phenylpropenyl moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a subject of interest for various applications in drug discovery and development.

The chemical structure of 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine can be represented as C14H17N. The cyclopentyl ring provides a rigid framework, while the phenylpropenyl substituent introduces aromatic and conjugated double bond functionalities. These features collectively influence the compound's solubility, stability, and reactivity, which are crucial parameters for its potential use in therapeutic applications.

Recent studies have explored the biological activities of 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine, revealing its potential as a lead compound for the development of new drugs. One notable area of research is its interaction with specific receptors in the central nervous system (CNS). Preliminary in vitro studies have shown that this compound exhibits selective binding to certain G protein-coupled receptors (GPCRs), which are key targets for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

In addition to its potential CNS activity, 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine has also been investigated for its anti-inflammatory properties. Inflammatory diseases are a significant global health burden, and the development of new anti-inflammatory agents is an ongoing area of research. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures, suggesting its potential as a therapeutic agent for inflammatory conditions.

The pharmacokinetic properties of 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine have also been evaluated. Preclinical studies in animal models have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a moderate half-life, which allows for sustained therapeutic effects. These properties make it an attractive candidate for further development into a viable drug product.

Toxicity studies are an essential part of the drug development process, and preliminary data on 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine have been promising. In vitro cytotoxicity assays have shown that it has low toxicity to mammalian cells at therapeutic concentrations. Additionally, in vivo toxicity studies in rodents have not revealed any significant adverse effects at doses up to several times higher than those required for therapeutic efficacy.

The synthetic route to 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the cyclopentyl ring and the introduction of the phenylpropenyl substituent. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve the efficiency and scalability of the synthesis process.

In conclusion, 1-(1-Phenylprop-1-en-2-yl)cyclopentylmethanamine (CAS No. 2229688-10-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating neurological disorders and inflammatory diseases make it an exciting candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic potential, this compound may play a significant role in advancing medical treatments in the future.

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